Acetic acid;pent-4-ene-1,3-diol
Description
Acetic Acid (CH₃COOH) is a simple carboxylic acid with a pungent odor, widely recognized as the primary component of vinegar. It has a molecular weight of 60.05 g/mol, a pKa of 4.76, and a boiling point of 118°C . Industrially, it is synthesized via methanol carbonylation or fermentation and is used in food preservation, polymer production (e.g., polyvinyl acetate), and chemical synthesis .
Pent-4-ene-1,3-diol (C₅H₁₀O₂) is a linear diol containing a terminal double bond (position 4) and hydroxyl groups at positions 1 and 3. It has a molecular weight of 102.13 g/mol, a boiling point of 208°C, and is used as a precursor in enantioselective carbonylative cyclization reactions to synthesize bicyclic lactones and tetrahydrofurans, which are valuable in pharmaceutical chemistry . Its reactivity is modulated by catalysts (e.g., Pd(II)) and reaction conditions (e.g., ionic liquids, microwave activation) .
Properties
CAS No. |
61613-07-8 |
|---|---|
Molecular Formula |
C9H18O6 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
acetic acid;pent-4-ene-1,3-diol |
InChI |
InChI=1S/C5H10O2.2C2H4O2/c1-2-5(7)3-4-6;2*1-2(3)4/h2,5-7H,1,3-4H2;2*1H3,(H,3,4) |
InChI Key |
VTUOPVBNHINKMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C=CC(CCO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;pent-4-ene-1,3-diol can be achieved through several methods. One common approach involves the epoxidation of alkenes, where an alkene reacts with a peroxycarboxylic acid to form an oxacyclopropane ring, which can then be hydrolyzed to yield the diol . Another method involves the Pd(II)-catalyzed oxycarbonylation of pent-4-ene-1,3-diol in the presence of acetic acid and a chiral catalyst under a carbon monoxide atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. The use of ionic liquids as reaction media has been explored to enhance the efficiency and selectivity of the Pd(II)-catalyzed oxycarbonylation process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;pent-4-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and diols.
Reduction: Reduction reactions can convert the compound into different alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (MCPBA), are commonly used for epoxidation.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Epoxides and vicinal diols are major products.
Reduction: Alcohols with different degrees of saturation.
Substitution: Substituted alkenes and alcohols.
Scientific Research Applications
Acetic acid;pent-4-ene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in catalytic processes.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;pent-4-ene-1,3-diol involves its interaction with various molecular targets. For example, in the Pd(II)-catalyzed oxycarbonylation reaction, the compound undergoes a concerted reaction with a four-part, circular transition state, where the electrophilic oxygen atom reacts with the nucleophilic carbon-carbon double bond . This results in the formation of an oxacyclopropane ring, which can be further hydrolyzed to form diols.
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Related Compounds
Acetic Acid: Comparison with Formic Acid and Other Carboxylic Acids
Acetic acid is often compared to formic acid (HCOOH) and propionic acid (C₃H₆O₂) due to their structural similarities and industrial relevance.
- Reactivity : Formic acid is stronger (lower pKa) and more corrosive, making it suitable for industrial cleaning. Acetic acid’s milder acidity is ideal for food and pharmaceutical uses.
- Synthesis: Formic acid is produced via methyl formate hydrolysis, while acetic acid relies on methanol carbonylation. Propionic acid is synthesized via ethylene hydroformylation .
Pent-4-ene-1,3-diol: Comparison with Butane-2,3-diol and Cyclopentene-based Diols
Pent-4-ene-1,3-diol is distinguished from other diols like butane-2,3-diol and cyclopent-4-ene-1,3-diol by its structure and reactivity.
- Reactivity : Pent-4-ene-1,3-diol’s terminal double bond enables Pd(II)-catalyzed cyclization to form tetrahydrofurans (72% yield under acetonide protection) . Butane-2,3-diol lacks this reactivity and is primarily a fermentation byproduct .
- Enantioselectivity: Using chiral bis(oxazoline) ligands, pent-4-ene-1,3-diol achieves 62–80% enantiomeric excess (ee) in lactone synthesis, outperforming non-chiral diols like butane-2,3-diol .
- Structural Impact : Cyclopentene diols (e.g., cis-cyclopent-4-ene-1,3-diol) exhibit higher rigidity, enhancing stereochemical control in reduction reactions .
Key Research Findings and Technological Advances
- Acetic Acid: Advances in methanol carbonylation processes have reduced energy consumption and improved purity (≥99.8%) for industrial use .
- Pent-4-ene-1,3-diol : Microwave activation and ionic liquids (e.g., [bmim][NTf₂]) enhance reaction rates and enantioselectivity (up to 80% ee) in Pd(II)-catalyzed cyclizations . Flow microreactors further optimize these reactions by reducing reaction times .
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